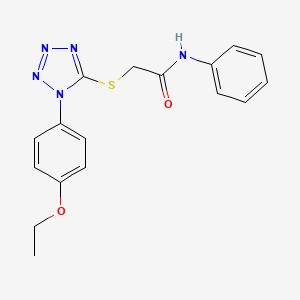
2,2,5,5-Tetrachlorohexanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,5,5-Tetrachlorohexanediamide is a chemical compound with the molecular formula C6H8Cl4N2O2 It is known for its unique structure, which includes four chlorine atoms and two amide groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Tetrachlorohexanediamide typically involves the chlorination of hexanediamide. The process requires specific reaction conditions, including the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under controlled temperatures to ensure the selective chlorination at the 2 and 5 positions of the hexanediamide molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.
化学反应分析
Types of Reactions: 2,2,5,5-Tetrachlorohexanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce partially dechlorinated amides.
科学研究应用
2,2,5,5-Tetrachlorohexanediamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of 2,2,5,5-Tetrachlorohexanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
相似化合物的比较
2,2,5,5-Tetrachlorobiphenyl: A compound with a similar chlorinated structure but different functional groups.
2,2,5,5-Tetramethyloxolane: Another compound with a similar backbone but different substituents.
Uniqueness: 2,2,5,5-Tetrachlorohexanediamide is unique due to its specific combination of chlorine atoms and amide groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
20115-83-7 |
|---|---|
分子式 |
C6H8Cl4N2O2 |
分子量 |
281.9 g/mol |
IUPAC 名称 |
2,2,5,5-tetrachlorohexanediamide |
InChI |
InChI=1S/C6H8Cl4N2O2/c7-5(8,3(11)13)1-2-6(9,10)4(12)14/h1-2H2,(H2,11,13)(H2,12,14) |
InChI 键 |
LPPGMCXMLSNLNA-UHFFFAOYSA-N |
规范 SMILES |
C(CC(C(=O)N)(Cl)Cl)C(C(=O)N)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11976098.png)

![methyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11976101.png)

![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976110.png)
![5-cyclohexyl-4-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11976126.png)


![2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11976148.png)


![5-cyclohexyl-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11976163.png)
